7-Fluorobenzo[d]isoxazol-3(2H)-one
Overview
Description
This compound belongs to the class of isoxazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Fluorobenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Fluorobenzo[d]isoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an antiplatelet agent and in the development of novel drugs.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A parent compound with a similar ring structure but without the fluorine substitution.
5-Fluorobenzo[d]isoxazol-3-amine: Another fluorinated isoxazole with different functional groups.
Paliperidone Related Compound D: A complex derivative used in pharmaceutical research.
Uniqueness
7-Fluorobenzo[d]isoxazol-3(2H)-one is unique due to its specific fluorine substitution, which can significantly alter its chemical reactivity and biological activity compared to other isoxazoles. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
7-fluoro-1,2-benzoxazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJCSHZCHBARDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)ONC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472615 | |
Record name | 7-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855996-66-6 | |
Record name | 7-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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